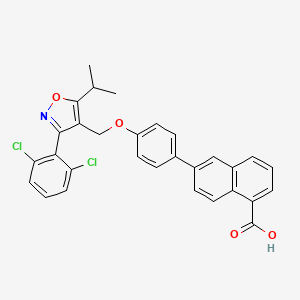

1-Naphthalenecarboxylic acid, 6-(4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl)methoxy)phenyl)-

概要

説明

GSK-8062 は、ファルネソイド X 受容体 (FXR) のアゴニストとしての役割で知られる化学化合物です 。ファルネソイド X 受容体は、胆汁酸、脂質、およびグルコース代謝の調節に関与する核内受容体です。 GSK-8062 の分子式は C30H23Cl2NO4 で、分子量は 532.41 g/mol です .

準備方法

GSK-8062 の調製には、いくつかの合成経路と反応条件が含まれます。 一般的な方法の 1 つには、薬剤をジメチルスルホキシド (DMSO) に溶解して、母液濃度を 40 mg/mL にするものが含まれます 。 生体内製剤の調製方法には、DMSO とポリエチレングリコール 300 (PEG300)、Tween 80、および蒸留水 (ddH2O) を特定の比率で混合することが含まれます 。 GSK-8062 の工業生産方法は広く文書化されていませんが、大規模生産のために最適化された条件で同様の合成経路が用いられている可能性があります。

化学反応の分析

GSK-8062 は、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、および求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応では GSK-8062 の酸化誘導体が生成される可能性があり、還元反応では化合物の還元型が生成される可能性があります .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of naphthalenecarboxylic acids exhibit significant anticancer properties. Studies have shown that compounds similar to 1-naphthalenecarboxylic acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the incorporation of isoxazole moieties has been linked to enhanced biological activity against specific cancer types .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Research has shown that certain naphthalene derivatives possess inhibitory effects against a range of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Some studies have indicated that naphthalene derivatives can exhibit anti-inflammatory effects. By modulating inflammatory pathways, these compounds may provide therapeutic benefits in treating inflammatory diseases .

Agrochemicals

Pesticide Development

Naphthalenecarboxylic acids are being explored as potential components in pesticide formulations. Their ability to disrupt biological processes in pests makes them suitable candidates for developing novel agrochemicals that are effective yet environmentally friendly .

Herbicide Applications

Research has suggested that compounds related to 1-naphthalenecarboxylic acid can be utilized as herbicides. Their selective toxicity toward certain plants can aid in the management of agricultural weeds without harming crops .

Materials Science

Polymer Synthesis

The unique structural properties of 1-naphthalenecarboxylic acid allow it to be used as a precursor in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for various industrial applications .

Nanomaterials

Recent advancements have seen the use of naphthalene derivatives in the synthesis of nanomaterials. These materials can exhibit unique optical and electronic properties, which are beneficial for applications in electronics and photonics .

Analytical Chemistry

Chromatographic Applications

1-Naphthalenecarboxylic acid is frequently employed as a standard compound in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its well-defined chemical properties make it an excellent reference for quantifying other compounds in complex mixtures .

Spectroscopic Studies

The compound's distinct spectral characteristics allow it to be used in spectroscopic studies, aiding in the identification and quantification of various analytes. Its use in fluorescence spectroscopy has been particularly noted for enhancing detection sensitivity .

作用機序

GSK-8062 は、ファルネソイド X 受容体に結合して活性化することで作用します 。この活性化は、胆汁酸合成、脂質代謝、およびグルコース恒常性など、さまざまな代謝経路の調節につながります。 GSK-8062 の分子標的には、酵素やトランスポーターをコードする遺伝子など、これらの経路に関与する遺伝子があります 。 GSK-8062 によるファルネソイド X 受容体の活性化は、最終的に遺伝子発現と代謝プロセスの変化をもたらします .

類似化合物との比較

生物活性

1-Naphthalenecarboxylic acid, particularly its derivatives, has garnered attention in pharmacological research due to its diverse biological activities. The compound in focus, 1-Naphthalenecarboxylic acid, 6-(4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl)methoxy)phenyl)- , is a complex structure that may exhibit anti-inflammatory, immunosuppressive, and potential anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 412.52 g/mol

- CAS Number: Not specified in the search results but related to naphthalene derivatives.

- IUPAC Name: 1-Naphthalenecarboxylic acid derivative with specific substitutions.

Anti-inflammatory and Immunosuppressive Effects

Research indicates that derivatives of naphthalene-based compounds demonstrate significant anti-inflammatory and immunosuppressive activities. Specifically, compounds similar to the one studied have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in vitro. The mechanism involves the modulation of immune cell responses, particularly in peripheral blood mononuclear cells (PBMCs) .

Table 1: Inhibitory Concentrations of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 50 | IL-1β inhibition |

| Compound B | 30 | TNFα inhibition |

| 1-Naphthalenecarboxylic acid derivative | Not specified | Modulation of cytokine production |

Enzyme Inhibition Studies

The compound has been subjected to enzyme inhibition assays, particularly focusing on lactate dehydrogenase (LDH) activity. Studies show that naphthalene derivatives can selectively inhibit LDH enzymes associated with certain pathogens while exhibiting minimal effects on human LDH . This selectivity is promising for therapeutic applications against diseases like malaria and babesiosis.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| DBHCA | rBmLDH | 84.83 | 2.6 |

| DHNA | rBmLDH | 85.65 | 22.1 |

Anticancer Potential

The potential anticancer properties of naphthalene derivatives have also been explored. The inhibition of ERK1/2 kinases by structurally related compounds suggests a pathway through which these compounds may exert anticancer effects .

Study on Cytotoxicity

In vitro studies have demonstrated that certain naphthalene-based compounds possess cytotoxic effects against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window. For instance, cytotoxicity tests showed a significant difference in selectivity indices between cancerous and non-cancerous cell lines.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound binds effectively to LDH enzymes, suggesting its potential as a lead compound for drug development targeting metabolic pathways in pathogens .

特性

CAS番号 |

943549-47-1 |

|---|---|

分子式 |

C30H23Cl2NO4 |

分子量 |

532.4 g/mol |

IUPAC名 |

6-[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C30H23Cl2NO4/c1-17(2)29-24(28(33-37-29)27-25(31)7-4-8-26(27)32)16-36-21-12-9-18(10-13-21)19-11-14-22-20(15-19)5-3-6-23(22)30(34)35/h3-15,17H,16H2,1-2H3,(H,34,35) |

InChIキー |

TUOXXRMLFZBSTB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)C(=CC=C5)C(=O)O |

正規SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)C(=CC=C5)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GSK-8062; GSK 8062; GSK8062. |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。